molecular formula C16H17BrN2OS B14534257 N-(4-Bromophenyl)-N'-(4-propoxyphenyl)thiourea CAS No. 62178-48-7

N-(4-Bromophenyl)-N'-(4-propoxyphenyl)thiourea

Cat. No.: B14534257
CAS No.: 62178-48-7
M. Wt: 365.3 g/mol
InChI Key: VKZDSVINYJBTGF-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-N’-(4-propoxyphenyl)thiourea is an organic compound belonging to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound features a bromophenyl group and a propoxyphenyl group attached to a central thiourea moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-N’-(4-propoxyphenyl)thiourea typically involves the reaction of 4-bromoaniline with 4-propoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-N’-(4-propoxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The bromophenyl group can be reduced to form the corresponding aniline derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like sodium azide or thiourea under basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted thioureas.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the development of novel materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-N’-(4-propoxyphenyl)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The thiourea moiety can form hydrogen bonds with target proteins, while the aromatic groups can engage in hydrophobic interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromophenyl)-N’-(4-methoxyphenyl)thiourea: Similar structure but with a methoxy group instead of a propoxy group.

    N-(4-Chlorophenyl)-N’-(4-propoxyphenyl)thiourea: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

N-(4-Bromophenyl)-N’-(4-propoxyphenyl)thiourea is unique due to the presence of both bromophenyl and propoxyphenyl groups, which may impart distinct chemical and biological properties compared to its analogs. The bromine atom can participate in halogen bonding, while the propoxy group can influence the compound’s solubility and lipophilicity.

Properties

CAS No.

62178-48-7

Molecular Formula

C16H17BrN2OS

Molecular Weight

365.3 g/mol

IUPAC Name

1-(4-bromophenyl)-3-(4-propoxyphenyl)thiourea

InChI

InChI=1S/C16H17BrN2OS/c1-2-11-20-15-9-7-14(8-10-15)19-16(21)18-13-5-3-12(17)4-6-13/h3-10H,2,11H2,1H3,(H2,18,19,21)

InChI Key

VKZDSVINYJBTGF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)Br

Origin of Product

United States

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